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Compound of Interest

Compound Name: ZEN-3219

Cat. No.: B15572295

A Note on Nomenclature: The compound "ZEN-3219" as specified in the query does not
correspond to a publicly documented therapeutic agent. This guide focuses on ZEN-3694, a
structurally related and clinically evaluated compound from Zenith Epigenetics, which aligns
with the likely interest of the query.

Audience: This document is intended for researchers, scientists, and drug development
professionals interested in the technical details of the epigenetic modulator ZEN-3694.

Executive Summary

ZEN-3694 is an orally bioavailable, second-generation, pan-inhibitor of the Bromodomain and
Extra-Terminal domain (BET) family of proteins. Developed by Zenith Epigenetics, it represents
a significant advancement in the field of epigenetics, particularly for oncology. ZEN-3694
targets the fundamental mechanisms of gene transcription that drive cancer progression,
showing potent activity in preclinical models of metastatic castration-resistant prostate cancer
(mCRPC), NUT carcinoma, and other solid tumors. It functions by competitively binding to the
bromodomains of BRD2, BRD3, BRD4, and BRDT, preventing their interaction with acetylated
histones and thereby downregulating the expression of key oncogenes such as MYC and the
Androgen Receptor (AR). This guide provides a comprehensive overview of its discovery,
mechanism of action, synthesis, and key experimental data.

Discovery and Development Rationale
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The development of ZEN-3694 was driven by the need for a BET inhibitor with an improved
pharmacological profile over first-generation compounds, which were often based on a
benzodiazepine scaffold and had suboptimal drug-like properties. Zenith Epigenetics initiated a
discovery platform to generate novel compounds with better oral bioavailability, safety, and
potency.[1] This effort led to the identification of ZEN-3694, a small molecule that has
demonstrated a superior safety and efficacy profile in preclinical studies and has advanced into
multiple clinical trials for various oncology indications.[2][3][4] A key patent covering the ZEN-
3694 compound has been issued by the United States Patent and Trademark Office (USPTO),
strengthening its position in the field.[5]

Mechanism of Action

ZEN-3694 exerts its anti-neoplastic effects through epigenetic modulation. It is a potent, pan-
BET inhibitor that reversibly binds to the acetylated lysine-binding pockets within the
bromodomains of all four BET proteins (BRD2, BRD3, BRD4, and BRDT).

Core Mechanism:

o BET Protein Function: BET proteins act as "epigenetic readers.” They recognize and bind to
acetylated lysine residues on histone tails, which are markers of active chromatin. This
binding recruits transcriptional machinery to specific gene promoters and enhancers, driving
the expression of target genes.

o ZEN-3694 Intervention: By occupying the bromodomains, ZEN-3694 competitively displaces
BET proteins from chromatin.

» Transcriptional Repression: This displacement leads to the collapse of super-enhancer
regions and the subsequent downregulation of key oncogenic transcription factors and their
target genes, most notably MYC and AR. This disruption of oncogenic signaling pathways
inhibits cancer cell proliferation, survival, and resistance mechanisms.

The signaling pathway is visualized below.
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Mechanism of Action of ZEN-3694 as a BET Inhibitor.

Chemical Synthesis

While the precise, step-by-step synthesis protocol is proprietary, information from patents and
chemical suppliers outlines the general nature of the compound. ZEN-3694 is a small molecule
with the chemical formula C19H19NsO and a molecular weight of 333.39 g/mol .
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Identifier Value
S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-

UPAC Name ‘fhi)eno([3,2-e]tri§zolo)[/4),3-a]diazepiney

CAS Number 1643947-30-1

Molecular Formula C19H19Ns0

Molecular Weight 333.39 g/mol

Quantitative Data Summary

ZEN-3694 has demonstrated potent activity across a range of preclinical models. Key

quantitative data are summarized below.

: i

Cell Line | Assay Target | Endpoint ICso0 Value (pM) Reference(s)
MV4-11 (AML) Cell Proliferation 0.2
MYC mRNA
MV4-11 (AML) _ 0.16
Expression
VCaP (Prostate) Cell Proliferation ~1.0
22Rv1 (Prostate) Cell Proliferation ~1.0
LNCaP-EnzR
Cell Proliferation 1.0
(Prostate)
FRET Assay BRD4(1) Binding <0.025

Pharmacokinetic Profile (Human, Phase 1b/2a)
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Parameter Value Notes Reference(s)
] For ZEN-3694 +
Tmax (Time to Max ) )
) ~2 hours active metabolite
Concentration)
ZEN-3791.
For ZEN-3694 +
Half-life (t1/2) 5-6 hours active metabolite
ZEN-3791.
o ] Doses ranged from 36
Administration Oral (qd)

mg to 144 mg daily.

Metabolized to active
ZEN-3791, likely via
CYP3A4.

Metabolism

Clinical Efficacy (mCRPC, Combination with

Enzalutamide)
Endpoint Value Patient Population Reference(s)
Median rPFS 9.0 months Overall cohort (n=75)
Patients with low AR
Median rPFS 10.4 months

transcriptional activity.

Recommended Phase )
96 mg daily
2 Dose

In combination with

enzalutamide.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific

findings. Below are representative protocols based on published studies involving ZEN-3694.

In Vitro Cell Viability Assay

This protocol is a representative method for determining the ICso of ZEN-3694 in cancer cell

lines.
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Objective: To measure the dose-dependent effect of ZEN-3694 on the proliferation of cancer
cells.

Materials:

Cancer cell lines (e.g., VCaP, MCF7)

Complete growth medium (e.g., RPMI-1640 + 10% FBS)
ZEN-3694 stock solution (in DMSO)

96-well clear-bottom plates

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
Luminometer

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-3,000 cells per well in 100
uL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO..

Compound Treatment: Prepare serial dilutions of ZEN-3694 in growth medium. Add 100 pL
of the diluted compound to the appropriate wells, resulting in a final volume of 200 pL.
Include DMSO-only wells as a vehicle control.

Incubation: Incubate the plates for 5 days at 37°C, 5% COa.

Viability Measurement: Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
Add 100 pL of CellTiter-Glo® reagent to each well.

Lysis and Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell
lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Data Acquisition: Record luminescence using a plate-reading luminometer.

Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate ICso
values using non-linear regression analysis (e.g., log(inhibitor) vs. response) in appropriate
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Workflow for a typical in vitro cell viability assay.

Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of ZEN-3694.
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Objective: To assess the effect of orally administered ZEN-3694 on tumor growth in an
immunodeficient mouse model.

Materials:

Immunodeficient mice (e.g., SCID or athymic nude mice)

Cancer cell line (e.g., 22Rv1) suspended in Matrigel/PBS

ZEN-3694 formulated for oral gavage

Vehicle control

Calipers for tumor measurement
Procedure:

e Tumor Implantation: Subcutaneously inject 1-5 million cells (in 100-200 pyL of a 1:1
Matrigel/PBS solution) into the flank of each mouse.

o Tumor Growth: Allow tumors to establish and reach a predetermined size (e.g., 100-150
mma3).

e Randomization & Dosing: Randomize mice into treatment and vehicle control groups.
Administer ZEN-3694 (e.g., 25-100 mg/kg) or vehicle control daily via oral gavage.

e Monitoring: Monitor animal body weight and overall health daily. Measure tumor volume with
calipers 2-3 times per week using the formula: Volume = (Length x Width2)/2.

o Endpoint: Continue treatment for a specified duration (e.g., 21-28 days) or until tumors in the
control group reach a predetermined endpoint size.

» Tissue Collection: At the end of the study, euthanize mice and excise tumors for downstream
analysis (e.g., pharmacodynamics, histology).

o Data Analysis: Plot mean tumor volume over time for each group. Calculate tumor growth
inhibition (TGI) and perform statistical analysis to determine significance.
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Workflow for an in vivo xenograft efficacy study.

Conclusion

ZEN-3694 is a potent, orally bioavailable pan-BET inhibitor with a well-defined mechanism of
action centered on the epigenetic downregulation of key oncogenes. Preclinical data
demonstrates robust single-agent and combination activity in various cancer models,
particularly those resistant to standard-of-care therapies. The quantitative data from both in
vitro and in vivo studies provide a strong rationale for its ongoing clinical development. The
experimental protocols outlined herein serve as a guide for researchers seeking to further
investigate the therapeutic potential of BET inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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